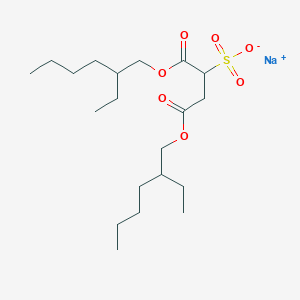
CID 11338
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 11338 is a useful research compound. Its molecular formula is C20H37NaO7S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11338 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11338 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 11338 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-5-chlorobenzophenone, sodium hydroxide, ethanol, hydrochloric acid, sodium nitrite, sulfuric acid, sodium sulfite, sodium carbonate, acetic anhydride, acetic acid, sodium acetate, wate
Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide and ethanol to form 2-(2,4-dichlorophenyl)-1-(5-chloro-2-phenylindol-3-yl)ethanone., Step 2: The product from step 1 is dissolved in hydrochloric acid and cooled to 0°C. Sodium nitrite is added to the solution to form a diazonium salt., Step 3: The diazonium salt is then added to a solution of sodium sulfite and sulfuric acid to form 2-(2,4-dichlorophenyl)-1-(5-chloro-2-phenylindol-3-yl)ethanone-4-sulfonic acid., Step 4: The product from step 3 is then neutralized with sodium carbonate and acetic acid to form the corresponding sodium salt., Step 5: The sodium salt is then acetylated with acetic anhydride in the presence of sodium acetate to form CID 11338., Step 6: The final product is purified by recrystallization from water.
properties
IUPAC Name |
sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBXTVYXVQYAB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11338 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

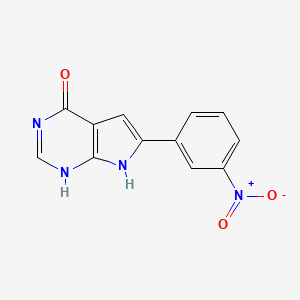
![4-[(2-Hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)
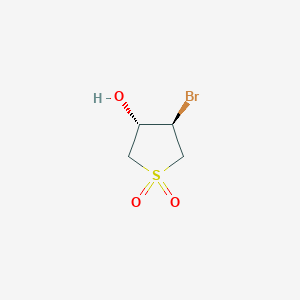
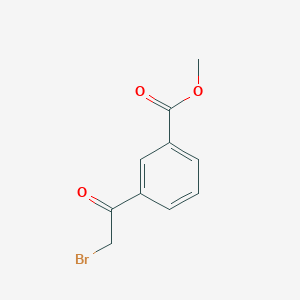

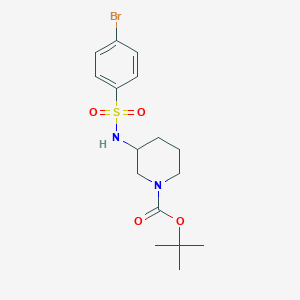
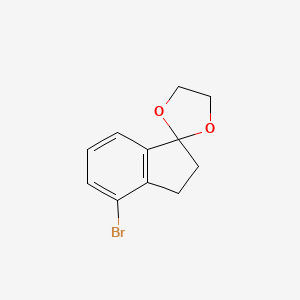
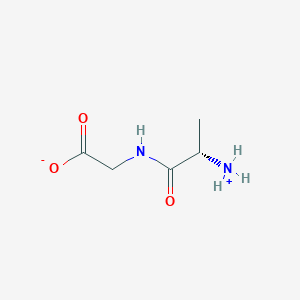
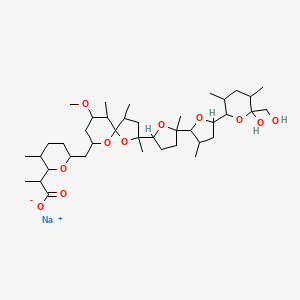
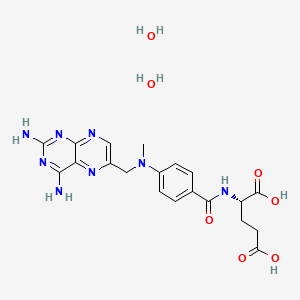
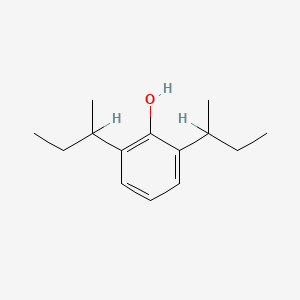
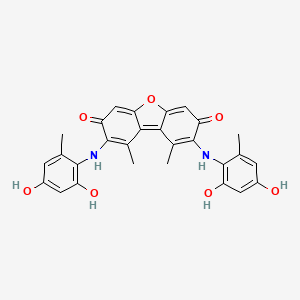
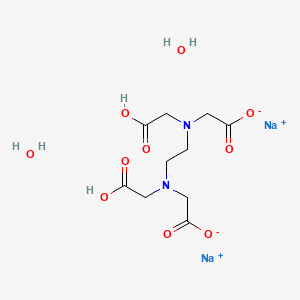
![Sodium erythorbate [FCC]](/img/structure/B7815050.png)